molecular formula C11H23NO B217874 Neodecanamide, N-methyl- CAS No. 105726-67-8

Neodecanamide, N-methyl-

Cat. No.: B217874
CAS No.: 105726-67-8
M. Wt: 185.31 g/mol
InChI Key: FDFPSNISSMYYDS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Neodecanamide, N-methyl- can be synthesized through the direct reductive N-methylation of nitro compounds. This method involves the sequential hydrogenation and methylation of nitro compounds using various methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, and dimethyl sulfoxide . The reaction conditions typically require the presence of a catalyst and are carried out under controlled temperature and pressure to ensure the desired product yield.

Industrial Production Methods: In industrial settings, the production of Neodecanamide, N-methyl- involves large-scale chemical synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Neodecanamide, N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form primary amines or other reduced derivatives.

    Substitution: Neodecanamide, N-methyl- can participate in substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amides, while reduction can produce primary amines.

Scientific Research Applications

Neodecanamide, N-methyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Neodecanamide, N-methyl- involves its contact action on pests. When applied, it disrupts the normal physiological processes of insects, leading to their immobilization and eventual death . The compound targets the nervous system of insects, interfering with neurotransmission and causing paralysis.

Comparison with Similar Compounds

    N,N-diethyl-3-methylbenzamide (DEET): A widely used insect repellent.

    N,N-dimethyl-2,2-diphenylacetamide: Another insecticidal compound with similar properties.

Comparison: Neodecanamide, N-methyl- is unique in its specific mode of action and its effectiveness against a broad spectrum of household pests. Unlike DEET, which is primarily a repellent, Neodecanamide, N-methyl- acts as an insecticide with contact action, providing long-lasting protection .

Properties

IUPAC Name

2-ethyl-N,2-dimethylheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-5-7-8-9-11(3,6-2)10(13)12-4/h5-9H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFPSNISSMYYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(CC)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Density

7.5 lbs/gal
Record name Methylneodecanamide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7953
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.2X10-3 mm Hg at 30 °C
Record name Methylneodecanamide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7953
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Light grey liquid

CAS No.

105726-67-8
Record name Methylneodecanamide [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105726678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name methyl neodecanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.356
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLNEODECANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45506WJM6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methylneodecanamide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7953
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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